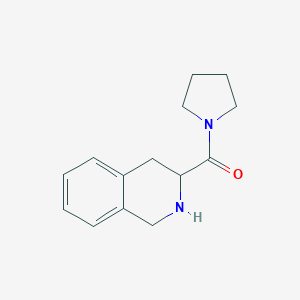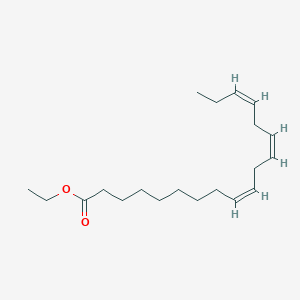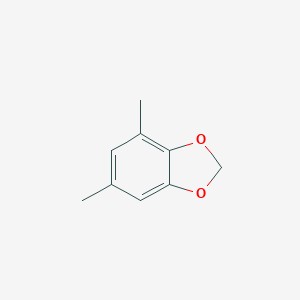
4,6-Dimethyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1,3-benzodioxole, also known as piperonyl acetone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid with a distinctive odor and is commonly used as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1,3-benzodioxole is not well understood, but it is believed to function as a reagent in various chemical reactions. It has been shown to react with a variety of functional groups, including alcohols, amines, and carboxylic acids.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 4,6-Dimethyl-1,3-benzodioxole. However, it has been shown to have some antimicrobial properties and may have potential as a natural preservative in food products.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-Dimethyl-1,3-benzodioxole in lab experiments is its ease of synthesis and availability. It is also relatively inexpensive compared to other organic compounds. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4,6-Dimethyl-1,3-benzodioxole. One area of interest is its potential use as a natural preservative in food products. Additionally, further investigation into its antimicrobial properties and potential as a pharmaceutical precursor could lead to new discoveries in the field of medicine. Finally, research into the mechanism of action of this compound could provide insight into its potential use in various chemical reactions.
Applications De Recherche Scientifique
4,6-Dimethyl-1,3-benzodioxole has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is commonly used as a precursor in the synthesis of various compounds, including pharmaceuticals, fragrances, and insecticides. In addition, it has been investigated for its potential use as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
125460-36-8 |
|---|---|
Nom du produit |
4,6-Dimethyl-1,3-benzodioxole |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4,6-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-4H,5H2,1-2H3 |
Clé InChI |
LBRNQJBOHXMZEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OCO2)C |
SMILES canonique |
CC1=CC(=C2C(=C1)OCO2)C |
Synonymes |
1,3-Benzodioxole, 4,6-dimethyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




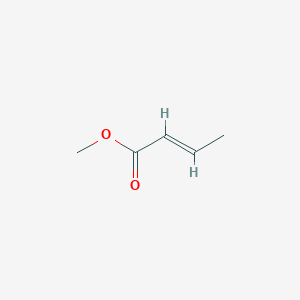
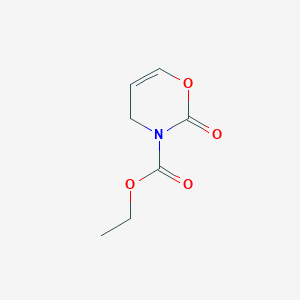

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
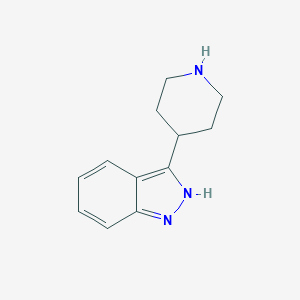
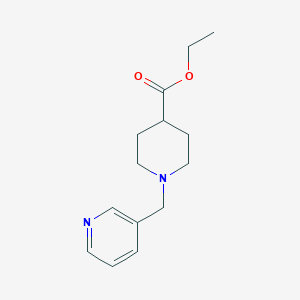


![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
